EPZ020411 hydrochloride is a selective inhibitor of protein arginine methyltransferase 6 (PRMT6), a key enzyme involved in the methylation of arginine residues on proteins. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its role in regulating various cellular processes, including gene expression and signal transduction.
The synthesis of EPZ020411 hydrochloride involves several steps that utilize known chemical reactions and methodologies. The process begins with the creation of an oxazolidinone imide precursor, which undergoes reduction to yield a primary alcohol. This intermediate is then subjected to various transformations, including Dess-Martin oxidation and reductive amination, to introduce the desired functional groups.
The synthesis pathway can be summarized as follows:
The molecular formula of EPZ020411 hydrochloride is CHClNO, with a molecular weight of approximately 316.78 g/mol. The compound features an ethylenediamine moiety that mimics arginine, allowing it to effectively bind to PRMT6.
The three-dimensional structure of EPZ020411 has been elucidated through X-ray crystallography, revealing its interactions within the active site of PRMT6. Key interactions include hydrogen bonds between the ethylenediamine group and specific amino acid residues in the enzyme's binding pocket .
EPZ020411 hydrochloride primarily functions as an inhibitor by competing with substrate arginine for binding at the active site of PRMT6. The compound's presence alters the methylation status of target proteins, leading to downstream effects on cellular signaling pathways.
Inhibitory assays have demonstrated that EPZ020411 reduces arginine methylation levels significantly compared to untreated controls, indicating its potency as a PRMT6 inhibitor . The compound has been shown to effectively inhibit PRMT6 activity in various cellular contexts.
The mechanism of action of EPZ020411 hydrochloride involves competitive inhibition of PRMT6 by binding to its active site. This prevents the enzyme from methylating arginine residues on target proteins, thereby affecting their function and stability.
Studies have shown that treatment with EPZ020411 leads to reduced levels of methylated proteins associated with tumor progression and metastasis, highlighting its potential as a therapeutic agent in cancer treatment .
Relevant analyses indicate that EPZ020411 maintains its integrity under typical experimental conditions used in biological assays .
EPZ020411 hydrochloride is primarily used in scientific research as a tool compound to study the role of PRMT6 in various biological processes, particularly in cancer biology. Its applications include:
CAS No.: 864821-90-9
CAS No.: 13836-61-8
CAS No.: 34255-08-8
CAS No.:
CAS No.: 610764-96-0